molecular formula C7H5NO3 B8606378 3-Nitrosobenzoic acid CAS No. 701-46-2

3-Nitrosobenzoic acid

Cat. No. B8606378
M. Wt: 151.12 g/mol
InChI Key: XGVGBXVWAPHQAY-UHFFFAOYSA-N
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Patent
US06417178B1

Procedure details

As an alternative method of forming azo compounds, nitroso compounds are coupled to amines in glacial acetic acid by the Mills reaction. Badger, G. et al., Aust. J. Chem. 17: 1036 (1964). Nitroso compounds are made by the method of Coleman et al., Organic Synthesis Collective Vol. III: p668. For example, 3-nitrobenzoic acid (Aldrich Chem. Co., Milwaukee, Wis.) (2.44 mmoles) and a solution of 150 mg of NH4Cl in 5 ml of water are combined in a 50 ml round-bottomed flask and stirred vigorously. Zinc dust (372 mg) is added in small portions over 5 minutes. After the addition of zinc is complete the temperature begins to rise, but is kept between 50 and 55° C. by the use of an ice bath. The mixture is stirred at that temperature for 20 minutes and then the zinc residues are filtered and washed with boiling water. The combined filtrate and washings are cooled to 0° C. in a beaker by the addition of ice. To this cold mixture of the hydroxylamine, a cold solution of sulfuric acid (750 μl of concentrated acid plus enough ice to bring the temperature to −5° C.) is added with stirring. An ice-cold solution of 170 mg of sodium dichromate dihydrate in 750 μl of water is added all at once with stirring. The resulting 3-nitrosobenzoic acid thus obtained is combined with one-half of an equivalent of benzidine, 2,7-diaminofluorene or another benzidine derivative in glacial acetic acid and warmed to 70-80° C. for 7 hrs and then allowed to stand at room temperature overnight. The mixture is diluted with water and extracted with ethyl acetate giving 4,4′-bis(3-carboxy-phenylazo)-biphenyl), 2,7-bis(3-carboxy-phenylazo)-fluorene, or the corresponding bis(3-carboxy-phenylazo) derivative of the particular benzidine derivative employed.
Name
Quantity
372 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.44 mmol
Type
reactant
Reaction Step Five
Name
Quantity
150 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])([O-])=[O:2].[NH4+].[Cl-]>C(O)(=O)C.O.[Zn]>[N:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
372 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Nitroso
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.44 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Step Six
Name
Quantity
150 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept between 50 and 55° C. by the use of an ice bath
STIRRING
Type
STIRRING
Details
The mixture is stirred at that temperature for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the zinc residues are filtered
WASH
Type
WASH
Details
washed with boiling water
ADDITION
Type
ADDITION
Details
To this cold mixture of the hydroxylamine
CUSTOM
Type
CUSTOM
Details
to −5° C.
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
An ice-cold solution of 170 mg of sodium dichromate dihydrate in 750 μl of water is added all at once
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Name
Type
product
Smiles
N(=O)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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